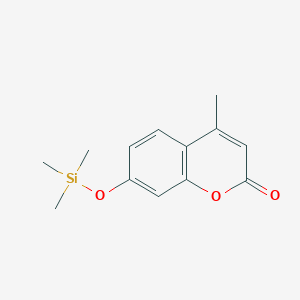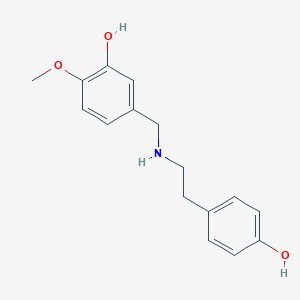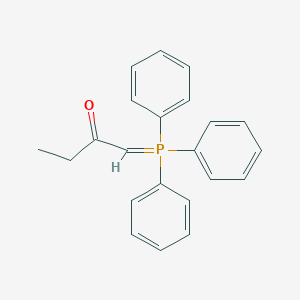
5-Hydroxy Rosiglitazone Sulfate
Vue d'ensemble
Description
5-Hydroxy Rosiglitazone Sulfate: is a metabolite of rosiglitazone, a thiazolidinedione class drug primarily used to treat type 2 diabetes mellitus. This compound is known for its role in improving insulin sensitivity and has been extensively studied for its pharmacological properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of 5-Hydroxy Rosiglitazone Sulfate involves multiple steps, starting from commercially available starting materials such as 2-chloropyridine, N-methylethanolamine, 4-fluorobenzaldehyde, and 1,3-thiazolidine-2,4-dione. The synthetic route includes cyclization, alkylation, etherification, condensation, and reduction steps . The optimal yield for each step ranges from 59% to 99%, with an overall yield of approximately 40% .
Industrial Production Methods: : For industrial production, the synthesis is optimized to be economical and scalable. Water is used as a green solvent, and column chromatography is avoided in the last three steps to reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions: : 5-Hydroxy Rosiglitazone Sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its metabolic transformation and pharmacological activity .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide and potassium carbonate
Major Products: : The major products formed from these reactions include various hydroxylated and demethylated metabolites, which are crucial for the compound’s biological activity .
Applications De Recherche Scientifique
Chemistry: : In chemistry, 5-Hydroxy Rosiglitazone Sulfate is used as a reference standard for analytical methods, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS) .
Biology: : In biological research, this compound is studied for its role in modulating insulin sensitivity and its potential anti-inflammatory effects .
Medicine: : Medically, this compound is investigated for its therapeutic potential in treating type 2 diabetes mellitus and its effects on pancreatic β-cell function .
Industry: : In the pharmaceutical industry, this compound is used in the development and optimization of rosiglitazone formulations and as a quality control standard .
Mécanisme D'action
5-Hydroxy Rosiglitazone Sulfate exerts its effects by activating the peroxisome proliferator-activated receptor-γ (PPARγ). This activation improves insulin sensitivity in liver and peripheral tissues, reduces hyperglycemia, and may help preserve pancreatic β-cell function . Additionally, it has anti-inflammatory effects by modulating nuclear factor kappa-B (NFκB) pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Rosiglitazone: The parent compound, primarily used for treating type 2 diabetes mellitus
Pioglitazone: Another thiazolidinedione with similar insulin-sensitizing effects
Troglitazone: An older thiazolidinedione, withdrawn from the market due to hepatotoxicity
Uniqueness: : 5-Hydroxy Rosiglitazone Sulfate is unique due to its specific hydroxylation, which may contribute to its distinct pharmacokinetic and pharmacodynamic properties compared to other thiazolidinediones .
Propriétés
IUPAC Name |
[6-[2-[4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy]ethyl-methylamino]pyridin-3-yl] hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O7S2/c1-21(16-7-6-14(11-19-16)28-30(24,25)26)8-9-27-13-4-2-12(3-5-13)10-15-17(22)20-18(23)29-15/h2-7,11,15H,8-10H2,1H3,(H,20,22,23)(H,24,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAGUBJKZLRLKGR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCOC1=CC=C(C=C1)CC2C(=O)NC(=O)S2)C3=NC=C(C=C3)OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801344716 | |
| Record name | p-O-Sulfate rosiglitazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801344716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
288853-63-4 | |
| Record name | p-O-Sulfate rosiglitazone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801344716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![ethyl 8-fluoro-4H-thieno[3,2-c]chromene-2-carboxylate](/img/structure/B21049.png)
![2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-7,8-diamine](/img/structure/B21051.png)
![Piperidine, 1-[2-(2-methoxyphenoxy)ethyl]-](/img/structure/B21054.png)
